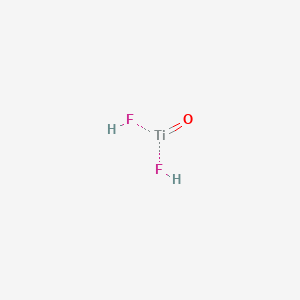

Titanium fluoride oxide (TiF2O)

Description

Contextualization of Titanium-Oxygen-Fluorine Systems

The titanium-oxygen-fluorine (Ti-O-F) system is a complex and rich field of study in materials science. Titanium's strong reactivity with oxygen is well-documented, leading to the formation of various stable oxides (e.g., TiO2, Ti2O3) and interstitial solutions. dtic.milonemine.org Similarly, its interaction with fluorine, a highly electronegative element, results in stable fluoride (B91410) compounds such as Titanium(IV) fluoride (TiF4). wikipedia.org

The combination of these three elements gives rise to titanium oxyfluorides, a class of materials where fluorine atoms substitute oxygen atoms in a crystal lattice. nih.gov This substitution can modify the material's structure and properties, as fluorine typically acts as a network-modifying element. nih.gov These systems can manifest as distinct crystalline compounds like TiF2O, more complex oxyhydroxy-fluorides, or as amorphous glasses. nih.goviucr.orgresearchgate.net The formation of TiF2O is often observed during the synthesis or handling of other titanium compounds; for instance, it can be an unintentional byproduct of the hydrolysis of TiF4, which reacts readily with moisture. wikipedia.orgiucr.org The study of Ti-O-F systems is crucial for applications ranging from the production of low-oxygen titanium to the development of novel electrochemical materials. nih.govresearchgate.net

Scope and Significance of Research on TiF2O

Research into TiF2O is driven by its potential applications in modern technology, particularly in energy storage. Titanium oxyfluoride has emerged as a promising material for the negative electrodes (anodes) in lithium-ion batteries (LIBs). nih.gov Its significance in this area stems from several advantageous properties:

High Operating Potential: Compared to pure lithium, TiF2O has a relatively high operating potential, which can help prevent the deposition of metallic lithium, a common issue during low-temperature charging. nih.gov

Stable Cycling Capacity: During the initial lithiation process, TiF2O undergoes a conversion reaction that results in the formation of an amorphous phase. This amorphous nature is retained during subsequent charge-discharge cycles, contributing to a more stable cycling capacity compared to many crystalline oxide anodes. nih.gov

Despite this potential, the electrochemical characteristics of titanium oxyfluoride are not as extensively studied as those of other titanium-based anode materials like lithium titanate (Li4Ti5O12) and titanium dioxide (TiO2). nih.gov This knowledge gap defines the current scope of research, which aims to fully understand the synthesis-structure-property relationships in TiF2O to optimize its performance for battery applications. The broader interest in titanium- and fluorine-containing materials for optical, dental, and industrial fields further motivates a deeper investigation into the fundamental properties of TiF2O. nih.gov

Historical Perspective of Titanium Oxyfluoride Investigations

The definitive identification and structural characterization of titanium oxyfluoride (TiOF2) can be traced back to a seminal 1955 study by K. Vorres and J. Donohue. iucr.org Prior to their work, data for this compound were sparse and often misattributed. Their investigation provided the first clear evidence of its existence and structure.

Key findings from their historical research include:

Synthesis: They successfully prepared TiOF2 through multiple methods, including the hydrolysis of titanium tetrafluoride (TiF4) and the reaction of hydrogen fluoride with titanium dioxide (TiO2). iucr.org

Structural Determination: Using X-ray powder diffraction on the white powder samples, they determined that TiOF2 possesses a simple cubic crystal structure. The structure consists of titanium atoms octahedrally coordinated by oxygen and fluorine atoms that are randomly distributed throughout the anionic sites. These octahedra share all six corners with neighboring octahedra. iucr.org

Clarification of Previous Data: Crucially, Vorres and Donohue demonstrated that X-ray diffraction data previously attributed to pure TiF4 was very likely that of TiOF2. They reasoned that the extreme reactivity of TiF4 with any trace of moisture would have led to its hydrolysis, forming the more stable oxyfluoride. iucr.org

This foundational work laid the groundwork for all subsequent research on TiF2O, providing the initial, verified data on its synthesis and crystal structure.

Data Tables

Table 1: Fundamental Properties of Titanium Fluoride Oxide (TiF2O)

This table summarizes the basic chemical and physical properties of TiF2O.

| Property | Value | Source |

| Chemical Formula | TiF2O (or TiOF2) | iucr.orgnist.gov |

| Molecular Weight | 101.863 g/mol | nist.gov |

| CAS Registry Number | 13537-16-1 | nist.gov |

| Appearance | White Powder | iucr.org |

| Crystal System | Cubic | iucr.org |

| Space Group | Pm3m (No. 221) | iucr.org |

| Lattice Constant (a₀) | 3.798 ± 0.005 Å | iucr.org |

| Calculated Density | 3.09 g/cm³ | iucr.org |

| Molecules per Unit Cell (Z) | 1 | iucr.org |

Table 2: Crystallographic Data of TiF2O (Vorres & Donohue, 1955)

This table details the atomic positions within the cubic unit cell of TiF2O, as proposed in the 1955 study. The structure requires a random distribution of one oxygen and two fluorine atoms among the three available anionic positions.

| Atom | Wyckoff Position | Fractional Coordinates |

| Ti | 1(a) | (0, 0, 0) |

| O/F | 3(c) | (0, 1/2, 1/2), (1/2, 0, 1/2), (1/2, 1/2, 0) |

Source: iucr.org

Properties

CAS No. |

13537-16-1 |

|---|---|

Molecular Formula |

F2H2OTi |

Molecular Weight |

103.879 g/mol |

IUPAC Name |

oxotitanium;dihydrofluoride |

InChI |

InChI=1S/2FH.O.Ti/h2*1H;; |

InChI Key |

ZHLHFHDGXLSFSR-UHFFFAOYSA-N |

Canonical SMILES |

O=[Ti].F.F |

Origin of Product |

United States |

Synthetic Methodologies for Titanium Fluoride Oxide Tif2o

Solution-Based Synthesis Approaches

Solution-based methods offer versatile control over the formation of titanium oxyfluoride compounds by manipulating reaction conditions in a liquid medium. These techniques include solvothermal/hydrothermal routes and electrochemical crystal growth.

Solvothermal and Hydrothermal Synthesis Routes

Solvothermal and hydrothermal syntheses are widely employed methods for producing crystalline materials from solutions at elevated temperatures and pressures. mdpi.com In this context, a solvent (solvothermal) or water (hydrothermal) is used as the reaction medium. Titanium oxyfluoride is a metastable product that can be obtained in environments rich in fluorine using these routes. mdpi.com

The selection of appropriate precursors is critical for the successful synthesis of TiF₂O. The two most common precursors are titanium(IV) fluoride (B91410) (TiF₄) and titanium(IV) isopropoxide (TTIP). mdpi.com The choice of precursor can significantly influence the morphology and properties of the final product. mdpi.com

Titanium(IV) fluoride (TiF₄): When TiF₄ is used, it is typically mixed with a solvent like 1-butanol to form a suspension, which is then heated in an autoclave. mdpi.com

Titanium(IV) isopropoxide (TTIP): In this route, TTIP is often mixed with acetic acid before being subjected to the solvothermal process. mdpi.com

Stoichiometric control, particularly the ratio of titanium to fluorine, is essential. This is often managed by the addition of fluorine sources like hydrofluoric acid (HF) or ammonium (B1175870) fluoride (NH₄F). mdpi.com

| Precursor | Chemical Formula | Typical Co-reagents/Solvents | Reference |

|---|---|---|---|

| Titanium(IV) fluoride | TiF₄ | 1-butanol, Hydrofluoric acid (HF) | mdpi.com |

| Titanium(IV) isopropoxide | Ti(OCH(CH₃)₂)₄ | Acetic acid, 1-butanol | mdpi.com |

The formation, phase, and purity of titanium oxyfluoride products are highly dependent on various reaction parameters.

pH: The pH of the reaction mixture plays a significant role. For instance, fluoride adsorption onto titanium dioxide surfaces, a key step in forming oxyfluorides, is favored in acidic conditions. acs.org In hydrothermal synthesis, the presence of an organic base can influence the structure of the resulting oxyfluorinated compound. rsc.org

Temperature: Reaction temperature is a critical factor that influences the crystallizability and phase of the final products. nih.gov For example, fluorine-modified photocatalysts can be synthesized from TiF₂O precursors by heating a mixture in a Teflon-lined autoclave to 200 °C for 20 hours. mdpi.com

Solvent Systems: The choice of solvent can determine the specific complex oxyfluoride that is formed. Controllable solvothermal synthesis has been used to create various potassium titanium oxyfluorides, such as K₂TiOF₄ and K₃TiOF₅, by using different solvent systems like methanol, methanol-H₂O, and methanol-H₂O₂. nih.gov

Electrochemical Crystal Growth Techniques for Titanium Oxyfluoride Systems

Electrochemical methods provide an alternative route for synthesizing high-purity single crystals of titanium oxyfluoride compounds. figshare.comacs.org This technique involves the high-temperature electrolysis of a molten mixture. acs.org

A notable example is the growth of electron-doped titanium oxyfluoride, Li₂Ti(O,F)₃. figshare.comacs.org In this process, single crystals were grown from a high-temperature electrolysis of titanium dioxide (TiO₂) within a eutectic Li₂MoO₄–LiF molten salt bath. acs.orgacs.org Greenish, octahedral-shaped crystals were successfully obtained by carefully controlling the applied voltage. figshare.comacs.org This electrochemical approach is highlighted as a promising strategy for growing electron-doped oxyfluoride crystals. figshare.com

Solid-State and Gas-Phase Synthesis Approaches

These methods involve reactions where at least one reactant is in a solid or gaseous state, typically at elevated temperatures, and avoid the use of solvents.

Direct Gas-Solid Fluorination of Titanium Oxides (e.g., TiO₂ anatase and rutile)

Direct gas-solid fluorination is considered a highly practical technique for obtaining pure TiOF₂. rsc.org This method involves the reaction of a solid titanium oxide precursor with a fluorine-containing gas, most commonly pure molecular fluorine (F₂). rsc.orgresearchgate.net A key advantage of this solvent-free approach is the ability to thermally activate the reactant under vacuum, preventing surface pollution that can be a recurrent issue in aqueous synthesis methods. rsc.org

The specific polymorph of the titanium dioxide precursor has a profound impact on the reaction outcome. Research demonstrates that the fluorination of anatase TiO₂ nanocrystals with molecular fluorine successfully yields titanium oxyfluoride (TiOF₂). rsc.orgresearchgate.net In contrast, the fluorination of rutile TiO₂ under the same conditions does not produce TiOF₂, but instead leads to the formation of gaseous titanium tetrafluoride (TiF₄), leaving behind unreacted rutile. rsc.orgresearchgate.netresearchgate.net

The synthesis is typically performed in a dedicated nickel reactor at elevated temperatures, for example, 250 °C. rsc.orgresearchgate.net The precursor material is placed in a passivated nickel boat and heated within the reactor under a controlled atmosphere of fluorine and an inert gas like nitrogen. rsc.org Fluidized bed reactors have also been utilized for the direct fluorination of high-surface-area anatase TiO₂ nanoparticles, where controlling the reaction time and temperature allows for managing the degree of fluorination. osti.gov

| TiO₂ Precursor | Fluorinating Agent | Primary Product | Reference |

|---|---|---|---|

| Anatase | Molecular Fluorine (F₂) | Titanium Oxyfluoride (TiOF₂) | rsc.orgresearchgate.net |

| Rutile | Molecular Fluorine (F₂) | Titanium Tetrafluoride (TiF₄) (gas) | rsc.orgresearchgate.net |

Fluoride Processing of Titanium-Containing Raw Materials (e.g., ilmenite)

An alternative pathway to producing titanium-based fluoride compounds involves the chemical processing of abundant titanium-containing minerals, such as ilmenite (B1198559) (FeTiO3). semanticscholar.orgflogen.org This approach utilizes fluorinating agents to break down the mineral structure and extract titanium into a soluble or reactive form, which can serve as a precursor for various titanium compounds.

Ammonium hydrogen difluoride (NH4HF2), also known as ammonium bifluoride, is a versatile and effective solid fluorinating agent used in this process. semanticscholar.orgnih.gov The fluorination reactions of raw materials like ilmenite with NH4HF2 are thermodynamically possible and can proceed exothermally, even at room temperature or with moderate heating (20–200 °C). semanticscholar.orgflogen.org This method is considered an alternative to traditional sulfate or chlorine industrial routes for processing ilmenite. semanticscholar.org

The processing of ilmenite with NH4HF2 does not directly yield TiF2O, but rather produces complex intermediate compounds like ammonium fluoro- and oxofluorotitanates. semanticscholar.org For example, ammonium oxofluorotitanate (NH4TiOF3) has been identified as a product and has been studied as a precursor for synthesizing morphologically controlled TiO2. flogen.org Other complex salts, such as (NH4)2TiF6, are also formed. google.com These intermediate fluoride compounds can then be separated and subjected to further treatment, such as pyrohydrolysis (high-temperature decomposition in the presence of water), to yield titanium oxides or other derivatives. nih.gov For instance, pyrohydrolysis of titanium fluorides at 600 °C can achieve a 99.5% conversion to titanium oxide. nih.gov

| Raw Material | Fluorinating Agent | Processing Temperature | Intermediate Products | Source |

|---|---|---|---|---|

| Ilmenite (FeTiO3) | Ammonium Hydrogen Difluoride (NH4HF2) | 20–200 °C | Ammonium fluoro- and oxofluorotitanates (e.g., NH4TiOF3) | semanticscholar.orgflogen.org |

| Ilmenite (FeTiO3) | Solutions containing Hydrofluoric Acid | >40 °C | Crude titanium fluoride solutions, (NH4)2TiF6 | google.com |

Advanced Structural Elucidation and Compositional Analysis of Titanium Fluoride Oxide Tif2o

Diffraction-Based Structural Characterization

Diffraction methods are paramount in determining the atomic arrangement within crystalline materials. By analyzing the scattering patterns of X-rays or neutrons, detailed information about the crystal lattice, phase purity, and microstructural features can be obtained.

X-ray diffraction (XRD) is a primary and non-destructive technique used to identify the crystalline phases present in a material and to determine its crystallographic structure. youtube.comyoutube.com When a beam of X-rays interacts with a crystalline sample, the atoms in the crystal lattice diffract the X-rays in a predictable pattern, which is a unique fingerprint of the material's crystal structure. youtube.com

For titanium oxyfluoride compounds, XRD is instrumental in confirming the formation of the desired phase and identifying any impurities. For instance, studies on titanium oxyhydroxy-fluoride have utilized XRD to confirm a hexagonal tungsten bronze (HTB) type structure. researchgate.netresearchgate.net The diffraction peaks in an XRD pattern can be indexed to a specific crystal lattice, and the lattice parameters can be calculated. researchgate.net The intensity and width of the diffraction peaks also provide valuable information about the material's crystallinity and microstructure. youtube.com

Rietveld refinement is a powerful analytical method used to refine the crystal structure model of a material by fitting a calculated diffraction pattern to an experimental XRD pattern. researchgate.netstanford.edu This technique allows for the precise determination of lattice parameters, atomic positions, and site occupancies. science.gov

In the context of titanium-based oxides and fluorides, Rietveld refinement has been successfully employed to obtain detailed structural information. researchgate.net The process involves minimizing the difference between the observed and calculated diffraction profiles, resulting in highly accurate crystallographic data. youtube.com For example, Rietveld refinement of XRD data for titanium oxyhydroxy-fluoride with a hexagonal lattice confirmed the space group P6₃/mmc with lattice parameters a = 7.3636 Å and c = 7.5186 Å. researchgate.net

Table 1: Lattice Parameters of a Titanium Oxyhydroxy-Fluoride Determined by Rietveld Refinement

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₃/mmc |

| a (Å) | 7.3636 |

| c (Å) | 7.5186 |

| Data sourced from a study on titanium oxyhydroxy-fluoride with a hexagonal tungsten bronze structure. researchgate.net |

The broadening of diffraction peaks in an XRD pattern is inversely related to the size of the crystallites, a relationship described by the Scherrer equation. youtube.comuc.edu This allows for the estimation of the average crystallite size in a nanocrystalline material. youtube.cominstanano.com

By analyzing the full width at half maximum (FWHM) of the diffraction peaks, researchers can gain insights into the microstructural properties of TiF₂O, such as crystallite size and microstrain. youtube.com For instance, the analysis of peak broadening can reveal whether a material is composed of nano-sized grains, which can significantly influence its physical and chemical properties. researchgate.net The Scherrer equation provides a straightforward method to calculate the crystallite size (D) using the formula:

D = (K * λ) / (β * cos(θ))

Where:

D is the mean size of the ordered (crystalline) domains.

K is a dimensionless shape factor, with a value close to 0.9. youtube.com

λ is the X-ray wavelength. youtube.com

β is the line broadening at half the maximum intensity (FWHM) in radians.

θ is the Bragg angle. youtube.com

This analysis is crucial for understanding how synthesis conditions affect the microstructure and, consequently, the material's performance in various applications.

Neutron powder diffraction is a complementary technique to XRD that is particularly sensitive to the positions of light elements, such as oxygen and fluorine, in the crystal lattice. This sensitivity arises from the different scattering mechanisms of neutrons compared to X-rays. While X-rays are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus.

This makes neutron diffraction an invaluable tool for determining the precise locations of anions (O²⁻ and F⁻) and cations (Ti⁴⁺) within the TiF₂O structure and for investigating any ordering of these ions. The ability to distinguish between oxygen and fluorine, which have similar X-ray scattering factors, is a key advantage of neutron diffraction in the study of oxyfluorides. This technique can provide definitive evidence for the arrangement of anions and cations, which is critical for a complete understanding of the structure-property relationships in TiF₂O.

X-ray Diffraction (XRD) for Phase Identification and Crystallography

Spectroscopic and Microscopic Characterization

While diffraction techniques provide information about the long-range atomic order, spectroscopic and microscopic methods are essential for characterizing the local structure, morphology, and elemental composition of materials.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques that provide direct visualization of the morphology and nanostructure of materials.

SEM provides high-resolution images of the sample's surface, revealing information about the size, shape, and arrangement of particles or grains. researchgate.net For instance, SEM images of a titanium oxyhydroxy-fluoride synthesized via a solvothermal method revealed various morphologies, including long rods (approximately 2 μm long and 100-500 nm in diameter), short rods, and hexagonal rods. researchgate.net

TEM, on the other hand, allows for the observation of the internal structure of a material at the nanoscale. High-resolution TEM (HRTEM) can even resolve the atomic lattice planes of a crystal, providing direct evidence of its crystallinity and orientation. researchgate.net In the study of the aforementioned titanium oxyhydroxy-fluoride rods, HRTEM images showed an interfringe spacing of 0.38 nm, which corresponds to specific lattice planes of the hexagonal tungsten bronze structure. researchgate.net These microscopy techniques are indispensable for correlating the material's synthesis parameters with its resulting morphology and for understanding how these physical characteristics impact its properties.

Electron Microscopy Techniques (SEM, TEM) for Morphology and Nanostructure

Particle Shape, Size Distribution, and Agglomeration Studies

The morphology of titanium oxyfluoride materials is significantly influenced by the synthesis method. Studies utilizing scanning electron microscopy (SEM) and transmission electron microscopy (TEM) have revealed diverse particle shapes and sizes. For instance, a solvothermal synthesis method has been shown to produce titanium oxyhydroxy-fluoride with a rod-like morphology. nih.gov These rods can be categorized into long and short variants based on the reaction conditions. The long rods typically measure approximately 2 micrometers in length and 100–500 nanometers in diameter, while the short rods have lengths ranging from 700 to 1300 nanometers and diameters between 250 and 400 nanometers. nih.gov Other research has focused on preparing single-phase TiOF2 with a variety of morphologies, including different shapes and crystallite sizes, by adjusting the synthesis parameters. researchgate.net

| Morphological Feature | Dimension |

| Long Rod Length | ~2 µm |

| Long Rod Diameter | 100–500 nm |

| Short Rod Length | 700–1300 nm |

| Short Rod Diameter | 250–400 nm |

This table presents typical dimensions for rod-shaped titanium oxyhydroxy-fluoride particles as observed in microscopy studies.

Elemental and Compositional Mapping (EDS, XPS)

Energy-dispersive X-ray spectroscopy (EDS) and X-ray photoelectron spectroscopy (XPS) are powerful techniques for determining the elemental composition and surface chemistry of titanium fluoride (B91410) oxide. researchgate.net EDS analysis confirms the presence of titanium, fluorine, and oxygen within the material. researchgate.net XPS provides more detailed information about the chemical states of these elements. High-resolution XPS spectra of fluorinated titanium surfaces reveal distinct peaks for titanium, oxygen, and fluorine. The presence of fluorinated titanium is confirmed by a specific binding energy for the Ti 2p peak. researchgate.net

Quantitative Fluorine-to-Titanium Ratio Determination

Quantitative analysis of the elemental composition is essential for determining the stoichiometry of titanium fluoride oxide. Combining results from techniques such as inductively coupled plasma optical emission spectroscopy (ICP-OES), ion chromatography, and thermogravimetric (TG) analysis allows for the determination of the mole ratio of fluorine to titanium. nih.gov In one study of a titanium oxyhydroxy-fluoride, the formula was proposed as TiO0.9(OH)0.9F1.2 · 0.59H2O, highlighting the specific ratios of the constituent elements. nih.gov Another study on titanium oxyfluoride synthesized under different conditions (materials T1 and T2) also provided detailed elemental compositions. nih.gov

| Material | Synthesis Conditions | Resulting Composition |

| T1 | Synthesis allowing for some TiF3 formation | Mixture of titanium oxyfluoride and TiF3 |

| T2 | Standard synthesis conditions | Primarily titanium oxyfluoride |

This table illustrates how different synthesis approaches can lead to variations in the final composition of titanium oxyfluoride materials.

Oxidation States of Titanium and Anion Incorporation

XPS is a key technique for identifying the oxidation states of titanium in titanium fluoride oxide. The Ti 2p spectrum can be deconvoluted to show the presence of different valence states. For instance, in titanium oxides, the Ti 2p3/2 peak for Ti4+ is typically observed around 458.7 eV. researchgate.net In fluorinated titanium materials, an additional peak at a higher binding energy, around 460.1 eV, can be attributed to titanium bonded to fluorine. researchgate.net The presence of both Ti4+ and Ti3+ has been observed in titania slag, with the binding energies for Ti3+ 2p3/2 and Ti4+ 2p3/2 being around 458.15 eV and 463.69 eV, respectively. oulu.fi This indicates the incorporation of both oxide (O2-) and fluoride (F-) anions into the crystal lattice, which directly influences the electronic structure and properties of the material.

| Titanium Species | Ti 2p3/2 Binding Energy (eV) |

| Ti4+ in TiO2 | 458.7 |

| Fluorinated Ti | 460.1 |

| Ti3+ in titania slag | 458.15 |

| Ti4+ in titania slag | 463.69 |

This table provides a summary of the characteristic X-ray photoelectron spectroscopy binding energies for different oxidation states of titanium.

Vibrational Spectroscopy (IR, Raman) for Bond Characterization

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the bonds within titanium fluoride oxide, providing insight into its structure. youtube.com Raman spectroscopy is particularly sensitive to the crystalline structure and has been used to identify various vibrational modes in titanium-based materials. researchgate.net

Identification of Ti-O and Ti-F Vibrational Modes

| Vibrational Mode | Typical Wavenumber (cm-1) in Titanium Oxides | Associated Bond Vibration |

| Eg (Anatase) | ~144, 639 | Symmetrical stretching of O-Ti-O |

| B1g (Anatase) | ~399 | Symmetric bending of O-Ti-O |

| A1g (Anatase) | ~516 | Antisymmetric bending of O-Ti-O |

This table summarizes the primary Raman active modes for the anatase phase of TiO2, which are indicative of Ti-O bond vibrations.

Thermal Analysis (TGA/DTA) for Phase Transitions and Stability

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal stability and phase transitions of titanium fluoride oxide. TGA measurements have shown that the thermal decomposition of a titanium oxyhydroxy-fluoride material results in the formation of TiO2 at approximately 520 °C. nih.gov This decomposition behavior is noted to be similar to that of TiOF2. nih.gov In a different context, the decomposition of titanium hydride, which is relevant to titanium-based materials, is observed to become significant at around 450 °C. scielo.br These studies indicate that titanium fluoride oxide is stable at moderate temperatures but will undergo phase transformation and decomposition upon heating to higher temperatures.

| Material | Decomposition/Transition Temperature | Final Product |

| Titanium Oxyhydroxy-fluoride | ~520 °C | TiO2 |

| Titanium Hydride (significant decomposition) | ~450 °C | α-Titanium |

This table presents the key thermal decomposition temperatures for titanium oxyhydroxy-fluoride and a related titanium compound.

Topological and Theoretical Structural Characterization

The intricate relationship between the atomic arrangement and the macroscopic properties of materials is a central theme in materials science. For titanium oxyfluorides, particularly Titanium fluoride oxide (TiF2O), understanding this connection is paramount for designing materials with tailored functionalities. Topological and theoretical methods provide powerful tools to elucidate these structure-property landscapes, offering insights that complement experimental characterization.

Quantitative Structure-Property Relationships (QSPRs) in Titanium Oxyfluorides

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural or property descriptors of a compound with another property of interest. nih.gov These models are instrumental in predicting the properties of new or hypothetical compounds, thereby guiding experimental efforts toward materials with desired characteristics. In the context of titanium oxyfluorides, QSPR studies can be employed to predict a wide range of properties, including electronic, optical, and catalytic behaviors, based on fundamental structural features.

The foundation of a QSPR model lies in the selection of appropriate molecular descriptors. These descriptors are numerical representations of the chemical information encoded in the molecular structure. For crystalline solids like titanium oxyfluorides, these can include:

Topological Indices: These are graph-theoretical invariants that quantify molecular topology, such as the connectivity and branching of the crystal lattice. Examples include the Zagreb indices and Randić indices, which have been used to characterize the crystallographic structure of related compounds like titanium difluoride (TiF2). nih.gov These indices can be correlated with physicochemical properties like stability and strain energy. nih.gov

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic structure of the material. Key descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. These are particularly useful for predicting reactivity and electronic properties.

Geometrical Descriptors: These describe the size and shape of the molecule or unit cell, such as molecular volume, surface area, and bond lengths and angles.

Once a set of descriptors is calculated for a series of related titanium oxyfluoride compounds with known properties, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build the QSPR model. The predictive power of the model is then validated using internal and external validation techniques.

While specific QSPR studies dedicated exclusively to TiF2O are not extensively reported in the literature, the principles can be illustrated through studies on analogous titanium compounds. For instance, research on titanium difluoride has utilized topological indices to characterize its structure, laying the groundwork for future QSPR models in titanium oxyfluoride systems. nih.goviucr.org

Table 1: Examples of Descriptor Types for QSPR Studies of Titanium Oxyfluorides

| Descriptor Category | Specific Examples | Potential Correlated Properties |

| Topological | Zagreb Indices, Randić Index, Wiener Index | Stability, Strain Energy, Lattice Energy |

| Quantum Chemical | HOMO/LUMO Energies, Band Gap, Mulliken Charges | Electronic Conductivity, Catalytic Activity, Optical Absorption |

| Geometrical | Unit Cell Volume, Bond Lengths, Bond Angles | Density, Bulk Modulus, Thermal Expansion |

Computational Modeling of Crystal Structures and Unit Cells

Computational modeling, particularly using first-principles methods based on density functional theory (DFT), is an indispensable tool for predicting and understanding the crystal structure of materials like TiF2O. These methods solve the quantum mechanical equations governing the behavior of electrons in the material, allowing for the determination of the stable crystal structure, lattice parameters, and atomic positions without prior experimental input.

For titanium oxyfluorides, a key challenge in computational modeling is the treatment of the disordered arrangement of oxygen and fluorine atoms on the anion sublattice. In many cases, oxygen and fluorine atoms are randomly distributed, leading to a solid solution rather than a perfectly ordered compound. This randomness can be modeled using several approaches:

Special Quasirandom Structures (SQS): This method involves constructing a supercell with a specific arrangement of atoms that mimics the statistical correlation functions of a truly random alloy. This allows for the calculation of properties of the disordered system within a periodic framework.

Virtual Crystal Approximation (VCA): In this approach, the distinct oxygen and fluorine atoms are replaced by a virtual atom that has averaged properties. While computationally efficient, this method may not capture local structural relaxations and their effects on the electronic structure.

Enumeration and Averaging: This involves calculating the properties of a large number of possible ordered configurations within a supercell and then taking a statistical average.

To date, there is a notable lack of dedicated computational studies focusing specifically on the crystal structure of TiF2O. However, insights can be drawn from studies on the closely related compound, titanium oxydifluoride (TiOF2). Early experimental work on TiOF2 suggested a simple cubic structure (space group Pm-3m) with a random distribution of oxygen and fluorine atoms. iucr.org The lattice parameter was reported to be a₀ = 3.798 Å. iucr.org In this structure, the titanium atom is octahedrally coordinated by a random arrangement of oxygen and fluorine atoms. iucr.org

More recent computational studies on other titanium-based materials, such as titanium oxynitrides, have demonstrated the capability of DFT to handle anion substitution and predict stable crystal structures. For instance, in titanium oxynitride (TiNO), oxygen atoms can substitute nitrogen atoms in the rock-salt structure of TiN, leading to changes in lattice parameters and electronic properties.

Given the absence of direct computational data for TiF2O, a theoretical investigation would likely start by considering several plausible crystal structures based on known titanium oxyfluorides and related compounds. These could include variations of the cubic ReO₃-type structure observed for TiOF2, as well as distorted structures with lower symmetry that might arise from ordering of the oxygen and fluorine atoms.

Table 2: Theoretical Crystal Structure Data for Analogous Titanium Compounds

| Compound | Crystal System | Space Group | Lattice Parameter (a) / Å | Computational Method |

| TiOF₂ (experimental) | Cubic | Pm-3m | 3.798 | X-ray Diffraction |

| Rutile TiO₂ | Tetragonal | P4₂/mnm | a = 4.594, c = 2.959 | Experimental |

| TiN | Cubic | Fm-3m | 4.24 | Experimental |

| TiN₀.₅O₀.₅ | Cubic | Fm-3m | Varies with O/N ratio | DFT |

The data for TiOF₂ provides a reasonable starting point for a hypothetical model of TiF2O. A computational study would involve geometry optimization of various structural models to determine the one with the lowest total energy, which corresponds to the most stable structure at zero Kelvin. Such a study would provide valuable theoretical predictions for the lattice parameters, bond lengths, and electronic structure of TiF2O, guiding future experimental synthesis and characterization efforts.

Electronic Structure and Optical Spectroscopy of Titanium Fluoride Oxide Tif2o

Electronic Band Structure Investigations

The electronic band structure, which dictates the electrical and optical behavior of a material, is a central aspect of TiF₂O research. Investigations into its band gap and the effects of elemental substitution provide crucial insights into its potential applications.

UV-Visible diffuse reflectance spectroscopy (DRS) is a primary technique for determining the optical band gap of semiconductor materials like titanium oxyfluorides. youtube.comresearchgate.net This method involves irradiating the material and analyzing the reflected light to determine the wavelengths at which absorption occurs. The Kubelka-Munk function is then applied to the reflectance data to estimate the band gap energy (Eg). youtube.comyoutube.com

For titanium dioxide (TiO₂) materials, which are structurally related to TiF₂O, doping with elements like iron can lead to a red shift in the optical absorption, effectively narrowing the band gap. For instance, air plasma treatment on Fe-doped TiO₂ films has been shown to decrease the band gap from 3.22 eV to 3.00 eV. researchgate.netsemanticscholar.org In contrast, doping with other elements under certain conditions can cause a blue shift. researchgate.netscispace.com The band gap of pure anatase TiO₂, a common polymorph, is approximately 3.2 eV. researchgate.net The introduction of fluorine can modify this value, influencing the material's response to light. researchgate.net

| Material | Dopant/Treatment | Initial Band Gap (eV) | Final Band Gap (eV) | Reference |

|---|---|---|---|---|

| TiO₂ | Fe-doping and Air Plasma | 3.22 | 3.00 | researchgate.netsemanticscholar.org |

| TiO₂ | Co-doping and Air Plasma | 3.36 | 3.62 | researchgate.netscispace.com |

| Anatase TiO₂ | Pure | ~3.2 | researchgate.net |

The substitution of oxygen (O²⁻) with fluorine (F⁻) anions in the titanium oxide lattice profoundly impacts the electronic states. Due to the high electronegativity of fluorine, its incorporation can significantly alter the charge distribution and bonding within the material. pkusz.edu.cnresearchgate.net Density Functional Theory (DFT) calculations have shown that F-doping in TiO₂ can lead to the formation of an indirect band gap. bohrium.comresearchgate.net This change in the electronic structure is a direct consequence of the different formal charges and bonding characteristics of fluoride (B91410) and oxide ions. nih.gov

The presence of mixed anions (O²⁻ and F⁻) can stabilize the crystal structure, which is particularly relevant for applications like battery cathodes. nih.gov In heteroanionic materials like TiOF₂, the arrangement of oxygen and fluorine is often disordered at long ranges, but exhibits short-range order, with a preference for cis-[O₂F₄] titanium coordination. nih.gov This local ordering influences the electronic properties by allowing for distortions in the TiX₆ octahedra, leading to shorter Ti-O bonds and longer Ti-F bonds. nih.gov This structural adjustment is a key factor in modulating the electronic band structure.

Fluorine doping in titanium oxides can act as a mechanism for electron doping. When a more electronegative F⁻ ion substitutes an O²⁻ ion, it can lead to the formation of reduced titanium species, specifically Ti³⁺, to maintain charge neutrality. rsc.org This process is a form of "self-doping," where the dopant itself induces the creation of charge carriers. researchgate.net

Spectroscopic Probing of Electronic Defects and Charge Carriers

The electronic properties of TiF₂O are not solely determined by its ideal crystal structure but are also heavily influenced by defects such as reduced titanium ions and anion vacancies. Spectroscopic techniques are indispensable for identifying and characterizing these features.

Ti³⁺ species and oxygen vacancies are critical electronic defects in titanium-based oxides and oxyfluorides. rsc.org These defects often occur together, as the formation of an oxygen vacancy can lead to the reduction of adjacent Ti⁴⁺ ions to Ti³⁺ to preserve electronic neutrality. researchgate.net These defect states introduce new energy levels within the band gap of the material. scispace.comrsc.org

The presence of these defect states, often referred to as oxygen vacancy-Ti³⁺ states, can act as charge recombination centers, which can be detrimental in applications like dye-sensitized solar cells. researchgate.net However, in other contexts, these defects can be beneficial. For instance, they can enhance optical absorbance by creating new pathways for electronic transitions. researchgate.netsemanticscholar.orgscispace.com The creation of Ti³⁺ and oxygen vacancies can be induced by methods such as plasma treatment, leading to a measurable change in the material's optical properties. researchgate.netsemanticscholar.org

| Defect | Formation Mechanism | Impact on Electronic Structure | Spectroscopic Signature (XPS) | Reference |

|---|---|---|---|---|

| Ti³⁺ | Reduction of Ti⁴⁺, often coupled with oxygen vacancies or F-doping. | Introduces defect states within the band gap, can act as charge recombination or trapping centers. | Distinct peaks in the Ti 2p spectrum at lower binding energies than Ti⁴⁺ (e.g., ~457.8 eV for Ti 2p₃/₂). | rsc.orgresearchgate.net |

| Oxygen Vacancies | Created during synthesis or by post-processing treatments (e.g., plasma). | Creates donor states below the conduction band, facilitates the formation of Ti³⁺. | Often inferred from the presence of Ti³⁺ peaks in XPS. | scispace.comrsc.orgresearchgate.net |

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to investigate the electronic structure, including the valence band, of materials like TiF₂O. elsevierpure.comelsevierpure.comresearchgate.net The valence band spectrum provides direct information about the occupied electronic states.

In titanium oxides, the valence band is primarily composed of O 2p states, with some contribution from hybridized Ti 3d states. elsevierpure.comkobe-u.ac.jp The spectrum typically shows a broad peak in the 3–10 eV binding energy range, which can be deconvoluted into components representing non-bonding O 2p orbitals (around 6 eV) and bonding O 2p-Ti 3d hybridized states (around 8 eV). elsevierpure.comresearchgate.net

Thermodynamic and Kinetic Investigations of Titanium Fluoride Oxide Tif2o

Phase Stability and Transition Studies

The stability of different crystalline forms (polymorphs) of TiF₂O and the conditions under which they transform are governed by thermodynamic principles. The phase of a substance is determined by the chemical potential, with the most stable form having the minimum chemical potential at a given temperature and pressure. libretexts.org

The relative stability of different polymorphs of a compound can be determined by calculating the difference in their Gibbs free energy (ΔG). nih.gov A polymorphic transformation from one crystalline form to another is spontaneous only if the change in Gibbs free energy for the process is negative. The temperature at which the free energies of two polymorphs are equal is the transition temperature. researchgate.net

While specific free energy calculations for TiF₂O polymorphic transformations are not extensively detailed in the provided literature, the methodologies for such calculations are well-established. These methods often involve:

Thermodynamic Analysis: Using experimental data such as heat of fusion and melting temperatures to determine the solid-state activity (Gibbs free energy of fusion) of each polymorph. researchgate.net This allows for the construction of energy-temperature diagrams that show the relative stability of polymorphs across a range of temperatures. nih.govresearchgate.net

Computational Methods: First-principles calculations, such as those based on Density Functional Theory (DFT), can predict the formation enthalpies of different crystal structures. researchgate.net The structure with the lower formation enthalpy is generally more stable at 0 K. researchgate.net For instance, in the Ti-Zr-Si system, the stable S2 phase has a more negative formation enthalpy (−77.29 kJ/mol) compared to the metastable S1 phase (−61.47 kJ/mol). researchgate.net

Solvation Free Energy Calculations: For processes in solution, the solvation free energy can be calculated by summing the ideal, van der Waals, and electrostatic contributions. mdpi.com

These computational and analytical techniques are essential for creating a configurational free energy phase diagram, which helps in estimating the relative stability and predicting the transformation behavior of polymorphic materials like TiF₂O. researchgate.net

Temperature and pressure are critical variables that influence the phase equilibrium of materials, as they alter the Gibbs free energy of each phase. youtube.comthermopedia.com An increase in pressure generally favors the phase with the smaller molar volume, while an increase in temperature favors the phase with higher entropy. youtube.com The relationship between pressure and temperature for a two-phase equilibrium is described by the Clapeyron equation. libretexts.org

For titanium oxyfluorides, temperature plays a crucial role in phase transformations.

Thermal Decomposition: Heating TiF₂O in the air can lead to the formation of titanium dioxide (TiO₂). nih.gov Similarly, a related compound, titanium oxyhydroxy-fluoride (TiO₀.₉(OH)₀.₉F₁.₂ · 0.59H₂O), undergoes thermal decomposition in distinct stages. A significant weight loss of 41% occurs between 370°C and 520°C, attributed to the loss of OH and F constituents, ultimately forming TiO₂. nih.gov

Pyrohydrolysis: In industrial processes, a two-stage pyrohydrolysis can be used to produce TiF₂O and subsequently TiO₂. A first hot hydrolysis of titanium salts occurs at a maximum temperature of 450°C (preferably 360-380°C) to yield an intermediate product composed mainly of TiO₂ and TiOF₂. google.com

Phase Synthesis: The synthesis of TiF₂O itself can result in different polymorphs depending on the conditions. For example, hydrolysis of a titanium fluoride (B91410) solution can produce both hexagonal (h-TiOF₂) and cubic (с-TiOF₂) modifications, with the proportion between the phases dependent on synthesis and calcination temperatures. researchgate.net The fluorination of anatase TiO₂ can yield cubic TiOF₂, while the fluorination of rutile TiO₂ under similar conditions produces TiF₄. researchgate.netrsc.org

Reaction Kinetics and Mechanisms

The kinetics of ion migration within the TiF₂O structure and its reactivity with the environment are fundamental to its performance, particularly in electrochemical applications and its long-term stability.

High fluoride ion mobility is a key property for materials used in fluoride-ion batteries and sensors. researchgate.net While direct measurements of F⁻ mobility in TiF₂O films are scarce, insights can be drawn from studies on related materials.

The mechanism of ion movement in solid-state materials is often an activated hopping process between lattice sites. nih.gov In titanium oxides, electrochemical oxidation proceeds primarily through the outward migration of titanium cations rather than the inward movement of oxygen anions. surfacesciencewestern.com This suggests that in an oxyfluoride lattice, cation mobility might also be a significant factor.

Studies on other fluoride-conducting materials provide a framework for understanding potential F⁻ mobility in TiF₂O:

Fluorite Structures: In materials with a fluorite crystal structure, fluoride ions move through the lattice via defects, such as anion vacancies created by anti-Frenkel-pair formation. researchgate.net The energy required to create these defects is a key barrier to high ionic conductivity at lower temperatures. researchgate.net

Metal-Organic Frameworks (MOFs): In confined nanochannels, such as those in UiO-66 MOFs, F⁻ ion transport occurs as an activated hopping process between cavities. nih.gov Interestingly, F⁻ mobility in these channels was found to increase significantly at higher concentrations, a behavior opposite to that in bulk electrolytes. nih.gov

Electrochemical Behavior: When used as an anode in lithium-ion batteries, TiF₂O undergoes a conversion reaction during the first lithiation, which involves the reduction of titanium and the formation of an amorphous phase. nih.gov The diffusion coefficient for lithium ions in TiF₂O has been determined to be in the range of 1.2–3.0 × 10⁻¹⁴ cm²/s, indicating the kinetics of ion transport within the material during electrochemical cycling. nih.gov

These examples suggest that fluoride ion mobility in TiF₂O films would be highly dependent on the crystal structure, defect concentration, and the presence of other mobile ions.

The stability of TiF₂O in different chemical environments is critical for its practical use. Research indicates that TiF₂O is relatively stable, showing poor hydrolysis in humid conditions. researchgate.netrsc.org

Hydrolysis: Hydrolysis is a key reaction pathway for many metal fluorides and oxides. The initial steps in the hydrolysis of related titanium compounds, like titanium tetrachloride (TiCl₄), have been studied extensively to understand the formation of TiO₂. researchgate.netnih.gov The process involves sequential reactions that eliminate HCl or H₂O. nih.gov For titanium oxyfluorides, hydrolysis can be intentionally induced under specific conditions. For example, a patent describes the hydrolysis of a (NH₄)₂TiF₆ solution to precipitate a mixture of titanium salts and oxides. google.com The synthesis of titanium oxyhydroxy-fluoride also relies on the controlled hydrolysis of TiF₄. nih.gov

Degradation in Fluoride Media: While TiF₂O itself is a product of fluorination, the presence of fluoride ions can be aggressive towards the protective titanium oxide (TiO₂) layer that typically forms on titanium metal. mdpi.com Fluoride ions can incorporate into the oxide layer, reducing its protective properties and leading to corrosion. mdpi.com This suggests a complex equilibrium between the formation and degradation of oxyfluoride species at a titanium surface in a fluoride-containing environment.

Electrochemical Degradation: In the context of electrochemical applications, degradation can occur over repeated cycling. For TiF₂O anodes, a decrease in capacity can be observed after a large number of cycles, which can be related to the degradation of other cell components or changes in the electrode material itself. nih.gov The Coulombic efficiency of TiF₂O anodes has been observed to decrease slowly over many cycles, suggesting a gradual degradation process is at play. nih.gov

Advanced Applications of Titanium Fluoride Oxide Tif2o Materials in Non Biological Systems

Electrochemical Energy Storage Applications

The unique electrochemical properties of titanium oxyfluoride make it a promising candidate for next-generation energy storage systems, particularly in the realm of lithium-ion batteries.

Lithium-Ion Battery Electrode Materials

Titanium oxyfluoride has been investigated as a negative electrode (anode) material for lithium-ion batteries (LIBs). nih.gov Unlike traditional graphite (B72142) anodes, materials like TiF₂O undergo a conversion reaction during the initial lithiation process. nih.gov This property, combined with its operational voltage, positions it as a potentially safer and higher-capacity alternative to some existing anode materials. nih.gov

The mechanism of lithium storage in titanium oxyfluoride is distinct from that of conventional intercalation materials. It operates based on a conversion reaction, particularly during the first insertion of lithium (lithiation). nih.gov This initial, irreversible reaction involves the reduction of titanium ions (Ti⁴⁺/Ti³⁺) and the formation of a composite mixture including amorphous Li₂O and/or LiF. nih.gov

Subsequent cycles involve a reversible reaction where the titanium ions shuttle between different oxidation states (Ti³⁺/Ti¹·⁵⁺). researchgate.net A notable advantage of TiF₂O is that the material remains in an amorphous state during the reverse process of lithium extraction, which contributes to a stable cycling capacity. nih.gov Research has reported reversible capacities for titanium oxyfluoride in the range of 220 to 526 mAh/g. nih.gov

A proposed model for the electrochemical process suggests a two-stage introduction of lithium:

First Stage (Irreversible): Reduction of Ti⁴⁺/³⁺. researchgate.net

Second Stage (Reversible): Change in the charge state of Ti³⁺/¹·⁵⁺. researchgate.net

The lithium diffusion coefficient, a key parameter for rate performance, has been determined for titanium oxyfluoride materials to be in the range of 1.2–3.0 × 10⁻¹⁴ cm²/s. researchgate.net

| Electrochemical Property | Value / Range | Source(s) |

| Reaction Type | Conversion | nih.gov, researchgate.net |

| Reversible Capacity | 220–526 mAh/g | nih.gov |

| Lithium Diffusion Coefficient | 1.2–3.0 × 10⁻¹⁴ cm²/s | researchgate.net |

| Operating Potential | Medium operating voltage (~1 V) | nih.gov |

This table summarizes key electrochemical performance metrics for Titanium Fluoride (B91410) Oxide as a Li-ion battery anode.

The performance of battery electrode materials can be significantly enhanced through nanostructuring. For materials like titanium oxyfluoride, engineering at the nanoscale offers several advantages for ion transport and cycling stability. nih.govnih.gov

Nanostructured materials possess a much higher surface area compared to their bulk counterparts. nih.gov This increased surface area enhances the contact between the electrode and the electrolyte, facilitating more efficient charge transfer. nih.gov Furthermore, nanomaterials shorten the diffusion paths for lithium ions, which is critical for achieving high power density and fast charging capabilities. nih.gov By reducing the particle size, the diffusion rates of ions within the electrode can be significantly improved, leading to better cycling ability. nih.gov

In the context of conversion materials like TiF₂O, which can experience volume changes during lithiation and delithiation, nanostructuring can help accommodate this strain and improve mechanical integrity over repeated cycles. This leads to enhanced cycling stability. The amorphous nature of the lithiated TiF₂O products also plays a crucial role in maintaining this stability. nih.gov While TiF₂O shows promise, some studies indicate a trade-off where materials with higher reversible capacity may exhibit lower cycling stability. researchgate.net The ongoing development of nanostructured TiF₂O seeks to optimize this balance for practical applications.

Heterogeneous Photocatalysis and Environmental Remediation

The semiconductor properties of titanium oxyfluoride also make it a material of interest for photocatalysis, a process that utilizes light to drive chemical reactions for environmental cleanup. nih.gov

Photocatalytic Activity for Organic Pollutant Degradation

Titanium oxyfluoride has demonstrated potential in the photocatalytic degradation of organic pollutants. TiOF₂ can be used as a precursor in the synthesis of fluorine-doped titanium(IV) oxide (F-TiO₂), which has shown notable photocatalytic activity. researchgate.net

In one study, TiOF₂ was synthesized and then used to create F-TiO₂ photocatalysts. These materials were then applied to the degradation of phenol, a common and harmful organic pollutant in water, under UV-vis light irradiation. researchgate.net The results indicated that the physicochemical properties of the initial TiOF₂ precursor, such as its crystallite size, were predominant factors influencing the photocatalytic efficiency of the final F-TiO₂ material. researchgate.net This highlights the important role of TiOF₂ in engineering more effective photocatalysts for environmental remediation. The process generally involves the generation of highly reactive species, such as hydroxyl radicals (•OH), which attack and break down the organic pollutant molecules. nih.gov

Hydrogen Evolution under Photoirradiation

While direct studies on TiF₂O for photocatalytic hydrogen evolution are not extensively detailed, its close relationship with titanium dioxide (TiO₂) provides strong indications of its potential. TiO₂ is a widely studied photocatalyst for water splitting to produce hydrogen, a clean energy carrier. bwise.kr The process involves the absorption of photons with energy greater than the material's bandgap, creating electron-hole pairs. The electrons then reduce protons to form hydrogen gas, while the holes oxidize a sacrificial agent or water itself. bwise.kr

The efficiency of TiO₂ is often enhanced by surface modification, for example, with fluorine or by creating composite materials. nih.govresearchgate.net Fluorine modification of TiO₂ has been shown to improve its photocatalytic activity. nih.gov Given that TiF₂O is an oxyfluoride, it intrinsically possesses the fluorine element that can positively influence the electronic and surface properties beneficial for photocatalysis. The photodeposited metal species on the surface of titania-based materials can reduce electron-hole recombination by facilitating the transfer of photoexcited electrons to protons, thereby enhancing hydrogen evolution. researchgate.net Therefore, it is plausible that nanostructured or surface-modified TiF₂O could serve as an effective photocatalyst for hydrogen production under photoirradiation.

Role of TiF2O as a Precursor for Fluorine-Doped Photocatalysts (e.g., F-TiO₂)

Titanium fluoride oxide (TiF2O) serves as a significant precursor in the synthesis of fluorine-doped titanium dioxide (F-TiO₂) photocatalysts. The incorporation of fluorine into the TiO₂ crystal lattice can lead to the formation of TiOF₂ or a mixture of F-TiO₂/TiOF₂, which has demonstrated markedly improved photocatalytic activity. nih.govresearchgate.net A facile method for creating this mixture involves the high-thermal direct fluorination of a titanium source, such as titanium (IV) isopropoxide, where the proportion of TiOF₂ can be controlled by adjusting the partial pressure of fluorine gas during synthesis. nih.gov The presence of fluorine in the final material can enhance photocatalytic efficiency by increasing the surface hydroxyl group content and the number of oxygen vacancies, which act as active sites in photocatalytic reactions. nih.gov Studies have shown that F-doped TiO₂ powders exhibit enhanced photocatalytic activity in the decomposition of pollutants like acetone. researchgate.net

The introduction of fluoride ions has also been found to increase the thermal stability of the anatase phase of titanium dioxide, which is generally considered more photocatalytically active than the rutile phase. researchgate.net This stabilization prevents the undesirable transformation from anatase to the less active rutile phase during high-temperature calcination processes often used in catalyst preparation. researchgate.net

Correlation Between Precursor Morphology and Final Photocatalytic Performance

The morphology of the TiF2O precursor and the resulting F-TiO₂/TiOF₂ mixture is directly linked to the final photocatalytic performance. Research has demonstrated that as the partial pressure of fluorine increases during synthesis, the proportion of cubic-shaped TiOF₂ particles increases relative to the globular-shaped TiO₂ particles. nih.gov This morphological and compositional shift is a key factor behind the enhanced photocatalytic efficiency.

The photocatalytic degradation rate constant for these thermally fluorinated photocatalysts has been shown to be approximately 70 times greater than that of untreated TiO₂. nih.gov This significant improvement is attributed to the increased surface hydroxyl group content and the presence of oxygen vacancies, both of which are facilitated by the incorporation of fluorine and the specific morphology of the TiOF₂/F-TiO₂ mixture. nih.gov The presence of fluorine not only modifies the electronic band structure but also creates a more porous sample, further enhancing its photocatalytic capabilities. researchgate.net

Table 1: Impact of Fluorine Content on Photocatalyst Properties

This table summarizes the relationship between the fluorine partial pressure during synthesis and the resulting characteristics of the F-TiO₂/TiOF₂ photocatalyst.

| Fluorine Partial Pressure | Dominant Morphology | Key Structural Features | Photocatalytic Performance Enhancement (vs. pure TiO₂) |

|---|---|---|---|

| Low | Globular-shaped TiO₂ with some TiOF₂ | Lower proportion of TiOF₂ | Moderate increase |

| High | Cubic-shaped TiOF₂ | Increased surface hydroxyl groups and oxygen vacancies | Degradation rate constant ~70 times higher nih.gov |

Catalyst Support and Active Catalyst Components in Chemical Reactions

While titanium dioxide (TiO₂) is well-established as a catalyst support material due to its high surface area, chemical stability, and strong metal-support interactions, the unique properties of TiF2O suggest its potential for similar or enhanced roles. nih.gov The introduction of fluorine can modify the surface acidity and electronic properties of the support, which can influence the dispersion and activity of the catalytic metal nanoparticles deposited on it. For instance, in Ag-based catalysts, the choice of support, such as TiO₂, dramatically impacts the size and dispersion of Ag particles, which are crucial factors for catalytic performance in oxidation reactions. researchgate.net The modification of a TiO₂ support with fluorine, creating TiF2O-like surface structures, could therefore be a strategy to develop more efficient catalysts.

Integration in Advanced Functional Materials

Optical and Dielectric Materials Development

Titanium fluoride oxide is a candidate for application in advanced optical and dielectric materials. Dielectrics are electrical insulators that can be polarized by an applied electric field, allowing them to store electrical energy. wikipedia.orgcaltech.edu The key property of a dielectric material is its permittivity. youtube.com The integration of fluorine into a titanium oxide matrix can alter its dielectric properties. Materials with high dielectric constants are crucial for applications such as capacitors and electronic components. wikipedia.org For example, strontium titanate is known for its high dielectric constant. wikipedia.org Given that TiF2O combines a high-permittivity oxide component with electronegative fluorine, it presents an opportunity for developing novel dielectric materials with tailored properties. The polarization of a material, which is its response to an electric field, is the fundamental principle behind the function of dielectrics. youtube.com

Enhancing Chemical Durability and Mechanical Properties in Composites

The incorporation of titanium-based compounds into composites is a known strategy for improving their mechanical properties and durability. Reinforcements such as titanium carbide (TiC) and titanium diboride (TiB₂) have been shown to significantly enhance the hardness and compressive strength of metal matrix composites. mdpi.commdpi.com For example, TiC particles can refine the grain structure and act as a strengthening phase, improving the tensile properties of the composite. mdpi.com Similarly, the addition of Ti to magnesium alloys increases hardness and compressive strength by reducing porosity and ensuring proper mechanical bonding. researchgate.net

Table 2: Properties of Titanium-Based Reinforcements in Composites

This table compares the effects of different titanium-based reinforcements on the mechanical properties of composites, providing a basis for the potential role of TiF2O.

| Reinforcement Material | Matrix Material | Observed Enhancement | Strengthening Mechanism |

|---|---|---|---|

| Titanium (Ti) | AZ91 Magnesium Alloy | Increased hardness and ultimate compressive strength researchgate.net | Reduced porosity, improved mechanical bonding researchgate.net |

| Titanium Carbide (TiC) | Ti6Al4V | Improved tensile strength and microhardness at high temperatures mdpi.com | Fine-grain strengthening, dispersion strengthening mdpi.com |

| Titanium Diboride (TiB₂) | TiAl Alloy | Increased microhardness and compressive strength mdpi.com | Grain refinement, second-phase strengthening mdpi.com |

Corrosion Behavior in Material Interface Science (e.g., passivation layer interaction)

Titanium and its alloys are renowned for their excellent corrosion resistance, which stems from the formation of a stable, protective oxide passivation layer on their surface. nih.gov The interaction at the interface between a material and its environment is critical to its long-term durability. researchgate.net The presence of a TiF2O-containing layer could significantly influence this interaction. The strong bond between the passivation layer and the underlying metal is crucial for preventing the ingress of corrosive species. nih.gov

Computational Chemistry and Theoretical Modeling of Titanium Fluoride Oxide Tif2o

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (or electron configuration) of many-body systems. DFT calculations have been instrumental in determining the structural and electronic properties of titanium-based compounds, including its oxides and fluorides.

For TiF2, DFT calculations indicate a metallic nature as electronic states cross the Fermi level. annauniv.edu In contrast, TiF4 is identified as an insulator, making it a more suitable candidate for applications like dental fillings where electrical resistivity is desired. annauniv.edu These findings highlight the significant influence of fluorine concentration on the electronic properties of titanium fluorides.

Similarly, DFT has been extensively applied to study the anatase and rutile phases of TiO2. etasr.comresearchgate.netresearchgate.net These studies provide optimized lattice constants, bulk moduli, and energy band gaps, which are in good agreement with experimental data. etasr.com Such calculations for TiF2O would be crucial to understand its fundamental electronic and structural nature, which underpins its potential applications.

Table 1: Calculated Properties of Titanium Compounds from DFT Studies

| Compound | Property | Calculated Value | Reference |

| TiF2 | Electronic Nature | Metallic | annauniv.edu |

| TiF4 | Electronic Nature | Insulator | annauniv.edu |

| Anatase TiO2 | Lattice Constants (a, c) | 3.788 Å, 9.491 Å | etasr.com |

| Rutile TiO2 | Lattice Constants (a, c) | 4.627 Å, 2.979 Å | etasr.com |

| Anatase TiO2 | Bulk Modulus | 198.5 GPa | etasr.com |

| Rutile TiO2 | Bulk Modulus | 222.5 GPa | etasr.com |

| Anatase TiO2 | Energy Band Gap | 1.8 eV | etasr.com |

| Rutile TiO2 | Energy Band Gap | 1.6 eV | etasr.com |

Note: The data presented is for related titanium compounds and provides a basis for what could be expected from DFT calculations on TiF2O.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of materials over time.

While specific MD simulations for TiF2O were not found, research on related titanium systems provides a framework for understanding its potential dynamic properties. For example, MD simulations have been used to study the α–ω phase transformation in titanium under high-speed deformation, revealing the mechanisms and conditions for this transition. researchgate.net These simulations employ interatomic potentials that accurately describe the material's behavior under various conditions. researchgate.net

Furthermore, MD simulations have been utilized to investigate the behavior of titanium dioxide (TiO2) nanoparticles during aerosol deposition. researchgate.net These studies have shown different impact behaviors, such as rebounding, bonding, and fragmentation, depending on particle size and impact velocity. researchgate.net Such simulations for TiF2O could be invaluable for understanding its mechanical stability, response to stress and strain, and behavior in dynamic environments, which is crucial for applications involving mechanical stress or high temperatures. The insights from MD simulations on titanium alloys for aero-engines also highlight the capability of this method to probe microscopic transient phenomena and mechanisms that are difficult to observe experimentally. sciopen.com

Prediction of Novel Titanium Oxyfluoride Phases and Stoichiometries

Computational methods, particularly those based on DFT, are not only for characterizing known materials but also for predicting the existence and properties of new, undiscovered phases. By calculating the formation energies of various atomic arrangements and compositions, it is possible to identify potentially stable or metastable novel materials.

The synthesis of a novel hydronium titanium oxyfluoride, isostructural with NH4TiOF3, demonstrates the existence of complex titanium oxyfluoride phases. bohrium.comcolab.ws This discovery was facilitated by understanding the chemical pathways and using techniques like powder X-ray and neutron diffraction to confirm the structure. bohrium.comcolab.ws

Theoretical approaches can systematically explore the vast compositional space of the Ti-F-O system. By varying the ratios of titanium, fluorine, and oxygen and calculating the thermodynamic stability of the resulting structures, researchers can predict new, stable titanium oxyfluoride phases beyond the commonly known ones. For instance, thermodynamic simulations using packages like FactSage have been employed to predict the products of the fluorination of TiO2. researchgate.net Such predictive modeling can guide experimental efforts towards synthesizing novel materials with tailored properties. The study of titanium oxyfluoride as a negative electrode material for lithium-ion batteries also points to the importance of understanding different phases and their electrochemical behavior, where computational predictions could accelerate the discovery of optimal compositions. nih.gov

Elucidation of Reaction Pathways and Energetics

Understanding the reaction pathways and the associated energy changes (energetics) is fundamental to controlling the synthesis of a specific compound like TiF2O. Computational chemistry offers powerful tools to map out these reaction mechanisms at the atomic level.

Studies on the reaction of tungsten hexafluoride (WF6) with titanium have provided insights into the formation of titanium fluorides. illinois.eduosti.gov These investigations, combining experimental techniques with thermodynamic calculations, have shown that the reaction proceeds with a significant negative Gibbs free energy change, indicating a spontaneous process. illinois.edu The formation of different titanium fluoride (B91410) phases, such as TiF3 and the gaseous TiF4, was found to be dependent on the reaction conditions, specifically the partial pressure of WF6. illinois.eduosti.gov

DFT calculations can be employed to model the elementary steps of a reaction, identifying transition states and calculating activation barriers. This information is crucial for understanding the kinetics of the reaction and for optimizing synthesis conditions. For example, in the synthesis of titanium oxyfluoride from TiO2, thermodynamic calculations can predict the feasibility of the reaction at different temperatures. researchgate.net By applying these computational methods to the formation of TiF2O, it would be possible to elucidate the most favorable reaction pathways, identify key intermediates, and determine the energetics that govern its synthesis. This knowledge would be invaluable for developing controlled and efficient methods for producing pure TiF2O.

Future Research Directions and Emerging Trends in Titanium Fluoride Oxide Tif2o Science

Development of Novel Synthesis Routes with Controlled Morphologies and Stoichiometries

The properties of titanium fluoride (B91410) oxides are intrinsically linked to their crystal structure, particle size, and shape. Consequently, a significant area of future research lies in the development of sophisticated synthesis methods that allow for precise control over these parameters. Current methods include solvothermal synthesis, hydrolysis of titanium fluoride precursors, and solid-state reactions. researchgate.netnih.gov

Future work is expected to focus on refining these techniques and exploring new ones to tailor the material's characteristics for specific applications. For instance, solvothermal methods have shown promise in producing rod-like morphologies of titanium oxyhydroxy-fluoride (TiO₀.₉(OH)₀.₉F₁.₂ · 0.59H₂O), where the aspect ratio of the nanorods can be controlled by adjusting the solvent composition. nih.gov Further research could explore the use of different solvents, surfactants, and capping agents to create more complex and hierarchical structures, such as nanoflowers or nanotubes, which have been fabricated for fluorine-doped tin oxide. warse.org

Another promising avenue is the use of microwave-assisted synthesis, which can drastically reduce reaction times compared to conventional heating methods. acs.orgbohrium.com This technique has been successfully used to produce hydronium titanium oxyfluoride and could be adapted to synthesize other titanium fluoride oxide phases. bohrium.com The precise control over stoichiometry remains a challenge, as titanium oxides and fluorides can readily interconvert during synthesis. nih.gov Future synthesis routes will need to address this to produce phase-pure materials with a specific F:O ratio.

| Synthesis Method | Key Parameters for Control | Resulting Morphologies | Stoichiometry Example |

| Solvothermal | Solvent volume, temperature, reaction time | Nanorods, hexagonal rods | TiO₀.₉(OH)₀.₉F₁.₂ · 0.59H₂O nih.gov |

| Hydrolysis | Fluoride precursor, presence of H₂O₂ | Hexagonal and cubic polymorphs researchgate.net | TiOF₂ researchgate.net |

| Solid-State Reaction | Reaction temperature, precursors | Nanoflakes nih.gov | F-doped TiO₂ nih.gov |

| Microwave-Assisted | Irradiation time, precursors | Laminated morphology bohrium.com | Hydronium titanium oxyfluoride bohrium.com |

In-depth Understanding of Structure-Property Relationships at the Nanoscale

A fundamental understanding of how the atomic and nanoscale structure of titanium fluoride oxides dictates their physical and chemical properties is crucial for designing next-generation materials. Future research will increasingly rely on a synergistic approach, combining advanced experimental characterization with computational modeling to unravel these complex relationships.

At the nanoscale, the morphology and crystal facet exposure play a significant role. For example, in fluorine-doped TiO₂, the presence of highly energetic {001} facets in combination with a TiOF₂ phase has been shown to enhance photocatalytic activity by improving charge carrier separation. researchgate.net Similarly, the crystallite size of the TiOF₂ precursor influences the photocatalytic performance of the final F-doped TiO₂. researchgate.net The effect of different morphologies, such as nanoparticles versus nanorods, on phase transformation pathways and surface energies is another area ripe for investigation. researchgate.net

The electronic structure is also heavily influenced by the presence and location of fluorine atoms. Fluorine doping can modify the conduction band edge of TiO₂ and introduce localized states, which can alter the material's optical and electronic properties. qst.go.jprsc.orgresearchgate.net However, the exact role of different fluorine species (e.g., surface-adsorbed vs. lattice-doped) is still under debate and requires further investigation using techniques like X-ray photoelectron spectroscopy (XPS) and solid-state nuclear magnetic resonance (NMR). researchgate.net

| Nanoscale Feature | Influenced Property | Research Findings |

| Morphology (e.g., nanorods, nanoflakes) | Photocatalytic activity, phase stability | The combination of {001} TiO₂ facets with a TiOF₂ phase enhances photocatalysis. researchgate.net |

| Crystallite Size | Photocatalytic activity | The size of the TiOF₂ precursor affects the performance of the final F-doped TiO₂ catalyst. researchgate.net |

| Fluorine Doping | Electronic structure, optical properties | F-doping can modify the conduction band and introduce localized energy states. qst.go.jprsc.orgresearchgate.net |

| Surface Hydroxyl Groups | Photocatalytic efficiency | The density of hydroxyl groups on the surface can enhance photocatalytic processes. researchgate.net |

Exploration of New Applications in Emerging Technologies

While research into titanium fluoride oxides is still in its early stages, several promising applications are emerging, particularly in the energy sector. One of the most explored areas is their use as anode materials for lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). nih.gov Titanium oxyfluorides undergo a conversion reaction during lithiation, which can lead to high specific capacities. nih.gov For instance, titanium oxyhydroxy-fluoride has demonstrated stable reversible capacities of around 200 mAh g⁻¹ in LIBs. nih.gov Future research will likely focus on improving the cycling stability and rate capability of these materials, possibly through nanostructuring or creating composites with conductive materials like carbon. nih.gov

Beyond batteries, the photocatalytic properties of titanium fluoride oxides make them potential candidates for environmental remediation. They have been shown to be effective in degrading organic pollutants. researchgate.net The ability to tune the electronic structure through fluorine doping could lead to photocatalysts that are active under visible light, expanding their application in solar energy conversion. rsc.org Other potential applications include their use as UV absorbers, leveraging their optical properties. acs.org The unique properties of titanium also suggest potential uses in consumer products, medical devices, and the marine and aerospace industries, should the synthesis of stable titanium fluoride oxides become scalable and cost-effective. titaniummetals.co.uk

| Emerging Application | Relevant Property | Key Research Findings |

| Lithium-ion/Sodium-ion Batteries | High specific capacity, conversion reaction | Titanium oxyhydroxy-fluoride shows a reversible capacity of ~200 mAh g⁻¹ for LIBs. nih.gov |

| Photocatalysis | Enhanced charge separation, visible light activity | F-doped TiO₂ shows improved degradation of organic pollutants. researchgate.net |

| UV Absorption | Optical band gap | A titanium hydroxyfluoride compound exhibits UV-shielding properties with a band gap of ~3.2 eV. acs.org |